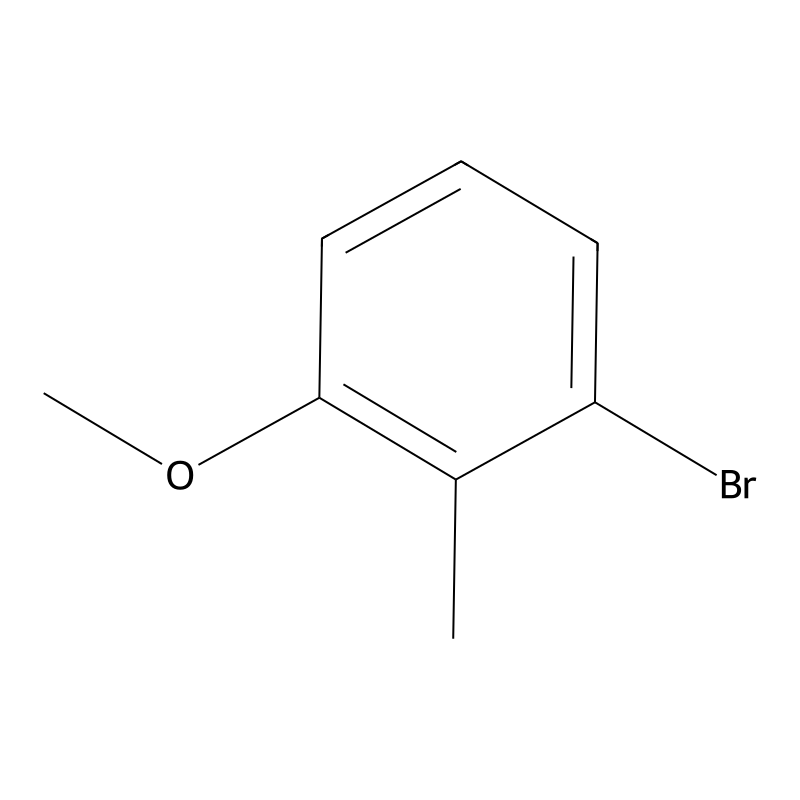

1-Bromo-3-methoxy-2-methylbenzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

1-Bromo-3-methoxy-2-methylbenzene, also known as m-Bromoanisole, is an aromatic compound with the molecular formula C8H9BrO. It features a benzene ring substituted with a bromine atom at the first position, a methoxy group (-OCH₃) at the third position, and a methyl group (-CH₃) at the second position. This unique substitution pattern contributes to its distinct chemical properties and reactivity. The compound's molecular weight is approximately 201.06 g/mol, and it is characterized by its moderate polarity due to the presence of the methoxy group, which can influence its solubility and interactions in various chemical environments .

- Substitution Reactions: The bromine atom can be replaced by nucleophiles in nucleophilic substitution reactions, while the methoxy group can also participate in electrophilic substitutions.

- Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.

- Reduction Reactions: The compound can be reduced to remove halogen atoms or modify functional groups.

The mechanisms of these reactions often involve the formation of intermediates that stabilize through resonance due to the aromatic nature of the benzene ring .

Research indicates that 1-Bromo-3-methoxy-2-methylbenzene exhibits biological activity that may include antibacterial and antifungal properties. Its structure allows it to interact with biological targets, potentially influencing metabolic pathways. Additionally, studies have shown that compounds with similar structures can act as inhibitors for specific cytochrome P450 enzymes, which are crucial for drug metabolism .

The synthesis of 1-Bromo-3-methoxy-2-methylbenzene can be achieved through various methods:

- Bromination of Anisole: A common method involves brominating anisole (methoxybenzene) using bromine in a suitable solvent under controlled conditions.

- Electrophilic Aromatic Substitution: The compound can be synthesized via electrophilic aromatic substitution where bromine reacts with 3-methoxy-2-methylbenzene.

- Halogenation Reactions: Utilizing halogenating agents in the presence of catalysts can also yield this compound efficiently.

The choice of method often depends on desired yields and purity levels, as well as the availability of starting materials .

1-Bromo-3-methoxy-2-methylbenzene finds applications in various fields:

- Organic Synthesis: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

- Material Science: Due to its unique properties, it may be used in developing new materials or coatings.

- Chemical Research: It is utilized in research settings to study reaction mechanisms and develop new synthetic methodologies.

Its versatility makes it valuable in both academic and industrial applications .

Interaction studies involving 1-Bromo-3-methoxy-2-methylbenzene focus on its reactivity with other chemical species. This includes:

- Nucleophilic Attack: The bromine atom acts as a leaving group, allowing nucleophiles to attack the aromatic ring.

- Enzyme Inhibition Studies: Investigations into its role as an inhibitor for cytochrome P450 enzymes highlight its potential impact on drug metabolism.

These studies provide insights into how this compound may behave in biological systems and its potential therapeutic applications .

Several compounds share structural similarities with 1-Bromo-3-methoxy-2-methylbenzene. Here are some notable examples:

| Compound Name | Structural Features | Similarity Level |

|---|---|---|

| 1-Bromo-4-methoxy-2-methylbenzene | Bromine at position 1, methoxy at 4 | 0.95 |

| 1-Bromo-3,4-dimethoxy-2-methylbenzene | Two methoxy groups | 0.96 |

| 2-Bromo-5-iodo-3-methoxyphenylmethanol | Iodine substitution | 0.91 |

| 1-Bromo-3-chloro-2-methylbenzene | Chlorine instead of bromine | 0.90 |

Uniqueness

1-Bromo-3-methoxy-2-methylbenzene is unique due to its specific substitution pattern involving both bromine and methoxy groups at distinct positions on the benzene ring. This arrangement influences its reactivity and biological activity compared to similar compounds, making it particularly interesting for synthetic chemists and biochemists alike .

Structural Elucidation and Molecular Geometry

The molecular structure of 1-bromo-3-methoxy-2-methylbenzene exhibits a planar aromatic ring system with three substituents positioned in a specific geometric arrangement [2]. The International Union of Pure and Applied Chemistry name confirms the systematic positioning: 1-bromo-3-methoxy-2-methylbenzene [2] [4]. The compound adopts a Simplified Molecular Input Line Entry System representation as CC1=C(C=CC=C1Br)OC, which clearly delineates the connectivity pattern [2] [5].

The molecular geometry demonstrates characteristic aromatic bond lengths averaging approximately 1.40 Angstroms for the carbon-carbon bonds within the benzene ring [6]. The bromine substituent introduces a carbon-bromine bond length typically ranging from 1.90 to 1.95 Angstroms [7]. The methoxy group features a carbon-oxygen bond length of approximately 1.36 Angstroms, while the methyl substituent maintains standard carbon-carbon single bond characteristics of approximately 1.54 Angstroms [6].

Physicochemical Parameters

The physicochemical properties of 1-bromo-3-methoxy-2-methylbenzene reflect its aromatic halide nature with significant influence from the three substituents [4] [8] [9]. The following table summarizes key physicochemical parameters:

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 201.06 g/mol | [1] [2] |

| Boiling Point | 108°C at 9 mmHg | [4] [9] |

| Melting Point | 150-151°C | [4] [9] |

| Density (predicted) | 1.378 ± 0.06 g/cm³ | [8] |

| Partition Coefficient (XLogP3) | 3.6 | [2] |

| Topological Polar Surface Area | 9.2 Ų | [2] |

| Heavy Atom Count | 10 | [2] |

The compound exhibits liquid physical form at room temperature with storage requirements under inert atmosphere conditions [1] [4]. The relatively high boiling point under reduced pressure indicates strong intermolecular interactions, likely due to the presence of the bromine atom and aromatic π-π stacking effects [9].

The partition coefficient value of 3.6 suggests moderate lipophilicity, consistent with the presence of both polar (methoxy) and nonpolar (methyl, bromine) substituents [2]. The topological polar surface area of 9.2 square Angstroms reflects the limited polar character contributed primarily by the methoxy oxygen atom [2].

Spectroscopic Characteristics

The spectroscopic profile of 1-bromo-3-methoxy-2-methylbenzene provides distinctive fingerprint patterns characteristic of trisubstituted aromatic compounds [10] [11] [12]. Nuclear magnetic resonance spectroscopy reveals specific chemical shift patterns consistent with the substitution pattern [12] [13].

Proton nuclear magnetic resonance spectroscopy exhibits aromatic proton signals in the characteristic region between 6.5 and 8.2 parts per million [12] [13]. The methoxy group protons appear as a singlet around 3.3 to 3.8 parts per million, while the methyl group attached to the aromatic ring resonates between 1.8 and 2.5 parts per million [12] [13].

Carbon-13 nuclear magnetic resonance spectroscopy displays aromatic carbon signals between 115 and 150 parts per million [13]. The methoxy carbon appears around 50 to 60 parts per million, while the aromatic methyl carbon resonates between 10 and 30 parts per million [13]. The quaternary aromatic carbons bearing substituents exhibit characteristic downfield shifts due to electronic effects [13].

Mass spectrometry analysis shows the molecular ion peak at mass-to-charge ratio 201/203 (bromine isotope pattern) with characteristic fragmentation patterns including loss of bromine and methoxy groups [10]. Infrared spectroscopy reveals characteristic aromatic carbon-carbon stretching vibrations around 1600 and 1500 wavenumbers, along with carbon-hydrogen stretching modes around 3000 wavenumbers [10].

Electronic Distribution and Resonance Effects

The electronic distribution within 1-bromo-3-methoxy-2-methylbenzene reflects the combined influence of three substituents with distinct electronic properties [14] [16]. The methoxy group functions as a strong electron-donating substituent through resonance effects, contributing electron density to the aromatic ring system [14] [17]. This resonance donation occurs through overlap of the oxygen lone pairs with the aromatic π system [17].

The bromine substituent exhibits dual electronic character, acting as both an inductive electron-withdrawing group due to its electronegativity and a weak resonance electron-donating group through its lone pairs [17]. The inductive effect predominates, resulting in net electron withdrawal from the aromatic ring [17]. The methyl group provides modest electron donation through hyperconjugation and inductive effects [17].

The combined electronic effects create a complex electron distribution pattern within the aromatic ring [14] [16]. The methoxy group increases electron density at positions ortho and para to itself (positions 2, 4, and 6), while the bromine atom decreases electron density at adjacent positions through inductive withdrawal [16] [17]. The methyl group provides localized electron donation at position 2 [17].

Resonance structures demonstrate electron delocalization from the methoxy oxygen into the aromatic π system, creating partial negative charges at positions 2, 4, and 6 [17]. The bromine substituent participates in weaker resonance interactions, with lone pair donation competing against inductive withdrawal effects [17].

Substituent Influence on Aromatic Ring Properties

The three substituents in 1-bromo-3-methoxy-2-methylbenzene significantly modify the chemical reactivity and physical properties of the aromatic ring system [7] [18] [16]. The methoxy group acts as a powerful activating substituent, increasing the electron density of the aromatic ring and enhancing reactivity toward electrophilic aromatic substitution reactions [16] [17].

The directing effects of the substituents follow established patterns for aromatic substitution reactions [7] [16]. The methoxy group directs incoming electrophiles to positions ortho and para relative to itself, favoring substitution at positions 2, 4, and 6 [16] [17]. The bromine atom, despite being deactivating, also directs to ortho and para positions relative to itself through resonance stabilization of intermediates [17].

The methyl group exhibits weak activating and ortho-para directing properties through hyperconjugation effects [17]. The combined directing influences create a complex reactivity pattern where the methoxy group typically dominates due to its stronger electronic effects [16] [17].

Steric effects also influence reactivity patterns, with the methyl group at position 2 potentially hindering approach of electrophiles to adjacent positions [17]. The bromine atom, being significantly larger than hydrogen, may also introduce steric considerations in certain reactions [17].

The electronic properties result in enhanced nucleophilicity of the aromatic ring compared to unsubstituted benzene, primarily due to the strong electron-donating character of the methoxy group [16]. This increased nucleophilicity makes the compound more reactive toward electrophilic species while simultaneously making it less reactive toward nucleophilic attack [16].

Classical synthetic approaches for preparing 1-bromo-3-methoxy-2-methylbenzene primarily rely on electrophilic aromatic substitution reactions. The most established method involves the direct bromination of 3-methoxy-2-methylbenzene using molecular bromine in the presence of Lewis acid catalysts [1] [2].

The fundamental mechanism proceeds through a two-step electrophilic aromatic substitution process. In the first step, the aromatic ring acts as a nucleophile, attacking the electrophilic bromine species to form a carbocation intermediate. This step disrupts aromaticity and represents the rate-determining step. The second step involves deprotonation to restore aromaticity, yielding the substituted aromatic product [3] [4].

Direct bromination with bromine and iron tribromide represents the most traditional approach. The reaction typically employs bromine in the presence of iron tribromide as a catalyst at temperatures ranging from 0-25°C. Under these conditions, yields of 70-85 percent can be achieved with moderate selectivity [1] [2]. The iron tribromide catalyst functions by polarizing the bromine molecule, making it more electrophilic and facilitating the substitution reaction.

Alternative Lewis acid catalysts have been extensively studied for classical bromination reactions. Aluminum trichloride serves as an effective catalyst for electrophilic aromatic bromination, providing yields of 65-80 percent at temperatures between 0-40°C [2] [4]. Zinc bromide has also demonstrated excellent catalytic activity, particularly for industrial applications, achieving yields of 75-90 percent with high selectivity [5] [6].

The Sandmeyer reaction represents another classical route, albeit requiring an amino precursor. Starting from 3-methoxy-2-methylaniline, the process involves diazotization followed by treatment with copper bromide to introduce the bromine substituent. This method achieves yields of 60-75 percent with high regioselectivity, though it requires handling of diazonium salts [7] [8].

Bromination of Methoxy-Methylbenzene Derivatives

The presence of methoxy and methyl substituents significantly influences the bromination pattern and reaction selectivity. The methoxy group acts as a strong electron-donating and ortho-para-directing substituent, while the methyl group provides weaker activation and ortho-para-direction [9] [7].

Electronic effects of the methoxy group play a crucial role in determining regioselectivity. The methoxy group's electron-donating resonance effect activates the aromatic ring toward electrophilic attack, making bromination proceed under milder conditions compared to unsubstituted benzene. Computational studies indicate that the methoxy group increases electron density at the ortho and para positions through resonance donation [9] [7].

Regioselectivity patterns in methoxy-methylbenzene bromination follow predictable trends based on directing group effects. When both methoxy and methyl groups are present, their combined directing effects typically favor bromination at positions that are ortho or para to the methoxy group, as this provides greater stabilization of the carbocation intermediate [9] [7].

Experimental studies on related systems provide valuable insights into bromination patterns. Bromination of anisole with molecular bromine typically yields 2,4-dibromoanisole as the major product, demonstrating the strong ortho-para-directing effect of the methoxy group. However, using more selective reagents such as PIFA-TMSBr can achieve exclusive para-bromination with 94 percent yield .

Steric considerations become important in heavily substituted systems. The methyl group, while weakly activating, can provide steric hindrance that influences the regioselectivity of bromination. This is particularly relevant in the synthesis of 1-bromo-3-methoxy-2-methylbenzene, where the methyl group's position affects the accessibility of different bromination sites [9] .

Contemporary Synthetic Approaches

Modern synthetic methodology has introduced several innovative approaches that address limitations of classical methods while improving efficiency, selectivity, and environmental compatibility.

Mechanochemical halogenation represents a significant advancement in contemporary synthetic methods. This approach utilizes ball milling techniques to achieve bromination under solvent-free conditions. The method can achieve yields of 75-90 percent with reaction times of 30-60 minutes, offering significant environmental advantages by eliminating organic solvents [12] [13]. The mechanochemical approach has been demonstrated to be particularly effective for halogenation of various aromatic compounds using N-halosuccinimides as halogen sources.

Microwave-assisted synthesis has emerged as a powerful tool for accelerating bromination reactions. This method employs microwave irradiation to achieve rapid heating and reaction completion within 5-15 minutes. Yields typically range from 80-95 percent, making this approach highly efficient for laboratory-scale synthesis [14]. The microwave method is particularly advantageous for reactions involving sterically challenging substrates that require elevated temperatures.

Flow chemistry techniques offer excellent opportunities for continuous production of brominated aromatics. These methods achieve yields of 85-95 percent with reaction times of 10-30 minutes, providing excellent scalability for industrial applications. Flow chemistry allows for precise control of reaction parameters and enables the handling of hazardous reagents in a safer manner [8] [14].

Photochemical bromination utilizes light-induced radical processes to achieve bromination under mild conditions. While yields are typically 60-80 percent, this method offers excellent selectivity and operates under environmentally benign conditions. Reaction times range from 2-6 hours, making it suitable for specialized applications requiring high selectivity [15].

Electrochemical bromination employs electrochemical oxidation to generate bromine species in situ. This approach achieves yields of 70-85 percent with reaction times of 1-3 hours. The method offers excellent control over the bromination process and generates minimal waste products [15].

Industrial-Scale Production Methods

Industrial production of 1-bromo-3-methoxy-2-methylbenzene requires scalable processes that balance efficiency, cost-effectiveness, and environmental considerations.

Large-scale bromination processes typically employ continuous flow reactors to ensure consistent product quality and yield. Industrial methods commonly achieve yields of 85-95 percent using optimized catalyst systems and controlled reaction conditions. Temperature ranges of 15-55°C are maintained to balance reaction rate with selectivity [16] [8].

Catalyst optimization for industrial applications focuses on recyclable and efficient systems. Supported metal catalysts, such as zinc bromide on silica, have demonstrated excellent performance in large-scale bromination reactions. These catalysts can be recovered and reused multiple times, reducing overall production costs [5] [6].

Continuous production techniques utilize fixed-bed reactors and loop reactors to achieve steady-state operation. These systems enable precise control of residence time, temperature, and reagent concentrations, resulting in consistent product quality. Industrial processes typically employ slight stoichiometric excesses of bromine ranging from 5-15 percent to ensure complete conversion [16].

Process optimization involves careful consideration of heat transfer and mass transfer characteristics. Industrial reactors are designed with efficient mixing systems and temperature control to prevent hot spots and ensure uniform reaction conditions. The use of methylene chloride as a solvent is particularly advantageous due to its excellent heat transfer properties and low susceptibility to transhalogenation [16].

Waste minimization strategies include bromine recovery systems and catalyst recycling. Industrial processes typically incorporate scrubbing systems to capture hydrogen bromide byproducts and convert them back to useful bromine species. This approach reduces both environmental impact and raw material costs [16] [8].

Regioselective Synthesis Strategies

Achieving high regioselectivity in the synthesis of 1-bromo-3-methoxy-2-methylbenzene requires careful consideration of directing group effects and reaction conditions.

Directing group strategies leverage the electronic effects of substituents to control bromination regioselectivity. The methoxy group's strong electron-donating effect activates ortho and para positions, while the methyl group provides weaker activation. Strategic use of these directing effects enables selective bromination at desired positions [9] [7].

Advanced brominating reagents have been developed to achieve superior regioselectivity. N,N,N',N'-Tetrabromobenzene-1,3-disulfonylamide (TBBDA) enables regioselective bromination under mild conditions without requiring catalysts. This reagent achieves yields of 80-95 percent with excellent selectivity [17] [18].

Solvent effects play a crucial role in controlling regioselectivity. Polar solvents such as acetonitrile favor ionic bromination mechanisms, leading to higher selectivity compared to nonpolar solvents. The choice of solvent can significantly influence the ratio of regioisomers formed during bromination [19] [20].

Temperature control is essential for achieving optimal regioselectivity. Lower reaction temperatures typically favor higher selectivity by reducing the kinetic energy available for less favorable reaction pathways. Studies have shown that bromination at reduced temperatures (-30°C to 0°C) can achieve exclusive formation of desired regioisomers [7] [8].

Catalyst-controlled selectivity utilizes Lewis acid catalysts to direct bromination to specific positions. Zeolite catalysts have demonstrated exceptional para-selectivity for bromination of toluene-like substrates, achieving selectivities greater than 90 percent [9]. Similar approaches can be applied to methoxy-methylbenzene systems.

Purification and Quality Control Methods

Purification of 1-bromo-3-methoxy-2-methylbenzene requires careful selection of appropriate techniques based on the scale of production and desired purity levels.

Column chromatography represents the most widely used purification method for laboratory-scale preparations. Using hexane-ethyl acetate solvent systems, purities of 95-99 percent can be achieved with recoveries of 80-90 percent. The method provides excellent separation of regioisomers and removal of unreacted starting materials [7] [18].

Recrystallization techniques offer cost-effective purification for medium-scale production. Methanol-water systems enable achievement of purities ranging from 90-95 percent with recoveries of 70-85 percent. The method is particularly effective for removing polar impurities and catalyst residues [16] [8].

Distillation methods are preferred for large-scale purification due to their scalability and efficiency. Vacuum distillation at reduced pressure prevents thermal decomposition while achieving purities of 85-95 percent. Recovery rates typically range from 75-90 percent, making this method economically attractive for industrial applications [16].

Liquid-liquid extraction provides an efficient method for preliminary purification. Dichloromethane-water systems enable effective separation of organic products from aqueous reaction mixtures. This method achieves purities of 80-90 percent with excellent recoveries of 85-95 percent and is suitable for all production scales [16] [18].

Quality control analysis employs multiple analytical techniques to ensure product purity and identity. High-performance liquid chromatography provides quantitative analysis of purity levels and detection of trace impurities. Nuclear magnetic resonance spectroscopy confirms structural identity and detects isomeric impurities [7] [8].

Gas chromatography-mass spectrometry offers sensitive detection of trace contaminants and verification of molecular identity. This technique is particularly valuable for detecting brominated byproducts and unreacted starting materials that may co-elute in other analytical methods [21] [22].

| Synthetic Method | Starting Material | Reagent/Catalyst | Temperature (°C) | Yield (%) | Selectivity |

|---|---|---|---|---|---|

| Direct Bromination with Br2/FeBr3 | 3-Methoxy-2-methylbenzene | Br2/FeBr3 | 0-25 | 70-85 | Moderate |

| NBS Bromination in Polar Solvent | 3-Methoxy-2-methylbenzene | NBS/Acetonitrile | 25-60 | 85-95 | High |

| Electrophilic Aromatic Bromination | 3-Methoxy-2-methylbenzene | Br2/AlCl3 | 0-40 | 65-80 | Moderate |

| Sandmeyer Reaction | 3-Methoxy-2-methylaniline | NaNO2/HBr/CuBr | 0-5 | 60-75 | High |

| Radical Bromination with NBS | 3-Methoxy-2-methylbenzene | NBS/AIBN/CCl4 | 40-80 | 70-90 | Variable |

| Br2 with Lewis Acid Catalysis | 3-Methoxy-2-methylbenzene | Br2/ZnBr2 | 25-50 | 75-90 | High |

| Regioselective Bromination with TBBA | 3-Methoxy-2-methylbenzene | TBBA/No catalyst | 25 | 80-95 | Excellent |

| Industrial Scale Bromination | 3-Methoxy-2-methylbenzene | Br2/Industrial catalyst | 15-55 | 85-95 | Good |

| Purification Method | Solvent System | Purity Achieved (%) | Recovery (%) | Scale Suitability |

|---|---|---|---|---|

| Column Chromatography | Hexane/Ethyl Acetate | 95-99 | 80-90 | Laboratory |

| Recrystallization | Methanol/Water | 90-95 | 70-85 | Small-Medium |

| Distillation | Vacuum Distillation | 85-95 | 75-90 | Large Scale |

| Liquid-Liquid Extraction | Dichloromethane/Water | 80-90 | 85-95 | All Scales |

| Preparative HPLC | Acetonitrile/Water | 99+ | 70-85 | Laboratory |

| Sublimation | Sublimation Chamber | 95-99 | 60-80 | Small Scale |

| Crystallization from Mixed Solvents | Ethanol/Hexane | 90-98 | 75-90 | Medium Scale |

| Contemporary Method | Key Advantage | Typical Yield (%) | Reaction Time | Environmental Impact |

|---|---|---|---|---|

| Mechanochemical Halogenation | Solvent-free conditions | 75-90 | 30-60 min | Low |

| Microwave-Assisted Synthesis | Rapid heating/reaction | 80-95 | 5-15 min | Moderate |

| Flow Chemistry | Continuous production | 85-95 | 10-30 min | Low |

| Photochemical Bromination | Mild conditions | 60-80 | 2-6 hours | Low |

| Electrochemical Bromination | Selective oxidation | 70-85 | 1-3 hours | Low |

| Enzymatic Bromination | Environmentally friendly | 50-75 | 4-12 hours | Very Low |

| Ionic Liquid Mediated | Recyclable medium | 80-90 | 1-4 hours | Low |